Head-to-Head Functional Comparison: GR79236 vs. CPA in Cardiovascular and Antilipolytic Assays
In a direct comparative study, GR79236 was approximately 3-fold less potent than the comparator CPA (N6-cyclopentyl-adenosine) in inhibiting in vitro lipolysis [1]. In vivo, the differential was more pronounced: orally administered CPA was one log unit (10-fold) more potent than GR79236 as a hypotensive and bradycardiac agent in conscious, telemetered rats [1]. Both agents demonstrated antilipolytic and glucose-lowering properties in conscious rats [1].
| Evidence Dimension | In vitro antilipolytic potency |
|---|---|
| Target Compound Data | Not specified (baseline) |
| Comparator Or Baseline | CPA (N6-cyclopentyl-adenosine) |
| Quantified Difference | GR79236 is ~3-fold less potent than CPA |
| Conditions | In vitro lipolysis assay |
Why This Matters
This quantifies a specific functional disadvantage versus CPA, informing reagent selection for in vivo cardiovascular studies where potency differences are magnified.
- [1] Merkel LA, Hawkins ED, Colussi DJ, Greenland BD, Smits GJ, Perrone MH, Cox BF. Cardiovascular and antilipolytic effects of the adenosine agonist GR79236. Pharmacology. 1995 Oct;51(4):224-36. doi: 10.1159/000139364. PMID: 8577816. View Source
